2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid
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Overview
Description
2-(4-{[(2Z)-5-[(4-CHLOROPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that features a chlorophenyl group, an ethoxycarbonyl group, and a dihydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2Z)-5-[(4-CHLOROPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. The starting materials might include 4-chlorophenylamine, ethyl chloroformate, and other reagents necessary for constructing the dihydrothiophene ring. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors or batch reactors. Optimizing reaction conditions to maximize yield and purity while minimizing by-products is crucial. Techniques such as crystallization, distillation, and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for creating more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use as a drug candidate for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways might include inhibition or activation of these targets, leading to the desired biological or chemical effects. Detailed studies, including computational modeling and experimental validation, are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(2Z)-5-[(4-METHOXYPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- 2-(4-{[(2Z)-5-[(4-FLUOROPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID
Uniqueness
The uniqueness of 2-(4-{[(2Z)-5-[(4-CHLOROPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide further research.
Properties
Molecular Formula |
C22H18ClNO6S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-[4-[(Z)-[5-(4-chlorophenyl)imino-4-ethoxycarbonyl-3-hydroxythiophen-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H18ClNO6S/c1-2-29-22(28)19-20(27)17(31-21(19)24-15-7-5-14(23)6-8-15)11-13-3-9-16(10-4-13)30-12-18(25)26/h3-11,27H,2,12H2,1H3,(H,25,26)/b17-11-,24-21? |
InChI Key |
QAKPKGCOQZUPIR-NUIIPWOLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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